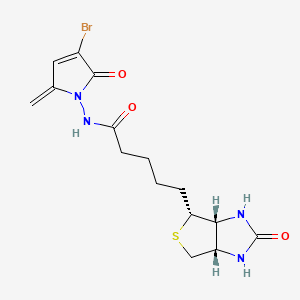

L-Biotin-NH-5MP-Br

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H19BrN4O3S |

|---|---|

Molecular Weight |

415.3 g/mol |

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-bromo-5-methylidene-2-oxopyrrol-1-yl)pentanamide |

InChI |

InChI=1S/C15H19BrN4O3S/c1-8-6-9(16)14(22)20(8)19-12(21)5-3-2-4-11-13-10(7-24-11)17-15(23)18-13/h6,10-11,13H,1-5,7H2,(H,19,21)(H2,17,18,23)/t10-,11-,13-/m1/s1 |

InChI Key |

GEFDXQXFKPXHQS-NQBHXWOUSA-N |

Isomeric SMILES |

C=C1C=C(C(=O)N1NC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)Br |

Canonical SMILES |

C=C1C=C(C(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to L-Biotin-NH-5MP-Br: A Versatile Reagent for Cysteine-Specific Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Biotin-NH-5MP-Br is a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP) that serves as a robust and versatile reagent for the cysteine-specific modification of proteins. This compound offers significant advantages over traditional maleimide-based reagents, including higher cysteine specificity and the unique ability to facilitate both multi-functionalization of a single cysteine residue and disulfide bridging. Its applications are expanding in chemical biology and drug development, particularly in the creation of complex protein conjugates such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, detailed experimental protocols, and potential applications in studying cellular signaling pathways.

Introduction

Site-selective protein modification is a cornerstone of modern chemical biology and therapeutic development. The ability to attach probes, drugs, or other functional molecules to specific amino acid residues enables the detailed study of protein function and the construction of novel therapeutic agents. Cysteine, with its unique nucleophilic thiol group, is a common target for such modifications. This compound has emerged as a superior tool for cysteine-specific bioconjugation. It is a biotinylated derivative of 3-bromo-5-methylene pyrrolone (3Br-5MP), a class of reagents that exhibit high reactivity and specificity towards cysteine residues.

The core structure of this compound combines the high-affinity binding of biotin to avidin and streptavidin with the versatile reactivity of the 3Br-5MP moiety. This allows for the straightforward labeling and subsequent detection or purification of modified proteins. A key innovation of the 3Br-5MP platform is its capacity for a sequential, dual modification of a single cysteine, opening up possibilities for creating bi-functional protein conjugates.

Physicochemical Properties

| Property | Value |

| Chemical Name | L-Biotin-N'-(3-bromo-5-methylene-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)pentanamide |

| CAS Number | 2468100-38-9 |

| Molecular Formula | C15H19BrN4O3S |

| Molecular Weight | 415.31 g/mol |

Synthesis of the 3-Bromo-5-Methylene Pyrrolone (3Br-5MP) Core

The 3Br-5MP core of this compound can be synthesized through a facile one-pot reaction. The general procedure involves the reaction of a primary amine with a suitable precursor in a mild reaction environment.

Experimental Protocol: General One-Pot Synthesis of 3Br-5MPs

-

Dissolve the starting material, 3,4-dibromo-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one, in a suitable solvent such as a mixture of CH3CN and H2O.

-

Add a primary amine (in the case of this compound, a biotin derivative with a primary amine) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, purify the product using column chromatography on silica gel.

Mechanism of Action: Thiol-Specific Bioconjugation

The reaction of this compound with a cysteine residue proceeds through a tandem Michael addition-elimination mechanism. This process is highly specific for thiol groups, with minimal cross-reactivity with other nucleophilic amino acid side chains.

-

Primary Michael Addition: The thiol group of a cysteine residue acts as a nucleophile, attacking the exocyclic methylene group of the 3Br-5MP moiety in a 1,6-conjugate addition.

-

Elimination and Rearrangement: This is followed by the elimination of the bromine atom at the C3 position and subsequent tautomerization to form a stable, mono-functionalized cysteine conjugate.

A key feature of this chemistry is that the resulting mono-adduct remains susceptible to a second Michael addition by another thiol-containing molecule. This allows for dual functionalization or disulfide bridging.

Unraveling the Enigmatic Mechanism of 5-Methylene Pyrrolone Reagents: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the mechanism of action of 5-methylene pyrrolone (5MP) reagents has been compiled to serve as a critical resource for researchers, scientists, and professionals in the field of drug development. This whitepaper elucidates the nuanced interactions of these compounds, offering a granular view of their chemical biology and potential therapeutic applications.

5-Methylene pyrrolones are a class of reactive compounds that have garnered significant interest for their utility in bioconjugation, particularly for the site-specific modification of proteins. Their unique reactivity profile, characterized by a highly specific and reversible reaction with thiol groups, positions them as valuable tools in the development of sophisticated biotherapeutics, including antibody-drug conjugates (ADCs). This guide provides an in-depth exploration of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action: Covalent Modification of Cysteine Residues

The primary mechanism of action of 5-methylene pyrrolone reagents is their specific and reversible covalent reaction with the thiol side chain of cysteine residues in proteins. This interaction proceeds via a Michael addition reaction, where the nucleophilic thiol attacks the electrophilic β-carbon of the α,β-unsaturated system within the 5-methylene pyrrolone ring.[1][2] This process is highly specific for thiols, with significantly less reactivity observed towards other nucleophilic amino acid side chains such as lysine, especially under physiological pH conditions.[3]

A key feature of the resulting thioether conjugate is its reversibility. The adduct can undergo a retro-Michael reaction, leading to the release of the unmodified thiol and the 5MP reagent. This cleavage is pH-dependent and is accelerated under alkaline conditions (e.g., pH 9.5).[1][2] Furthermore, the conjugate can be cleaved at physiological pH (around 7.5) in the presence of excess thiols, such as glutathione, through a thiol exchange mechanism. This "traceless" removal capability is a significant advantage for applications requiring the controlled release of a conjugated cargo.

In contrast to the widely used maleimide reagents for cysteine modification, 5-methylene pyrrolones exhibit enhanced stability against hydrolysis. The replacement of a carbonyl group in the maleimide ring with a methylene group in 5MPs confers greater resistance to ring-opening hydrolysis, which is a common pathway for maleimide degradation.

The Advent of 3-Bromo-5-Methylene Pyrrolones for Multi-Functionalization

A significant advancement in the application of this class of reagents is the development of 3-bromo-5-methylene pyrrolones (3Br-5MPs). These derivatives retain the high thiol specificity of the parent 5MP scaffold but exhibit enhanced reactivity. The initial Michael addition of a cysteine thiol to a 3Br-5MP is followed by the elimination of the bromine atom, resulting in a stable mono-adduct.

Crucially, this mono-adduct is itself an α,β-unsaturated system and is amenable to a second Michael addition by another thiol. This unique property allows for the dual functionalization of a single cysteine residue or the creation of a disulfide bridge between two cysteine residues. While the second thiol addition is reversible, the overall process provides a robust method for creating more complex and stable protein conjugates.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity and stability of 5-methylene pyrrolone reagents and their conjugates.

| Parameter | 5-Methylene Pyrrolone (5MP) | 3-Bromo-5-Methylene Pyrrolone (3Br-5MP) | Maleimide | Reference |

| Primary Reaction with Cysteine | Michael Addition | Michael Addition with Bromine Elimination | Michael Addition | |

| Reaction Time with Peptides/Proteins | >96% yield in 5 min (peptide) | Comparable to maleimide | - | |

| Cysteine Specificity (vs. Lysine) | High | High | Lower, can react with lysine at higher pH | |

| Stability of Reagent (pH 6.0-9.5) | Stable for >5 days | Stable for >5 days | Rapid decomposition |

| Conjugate | Condition | Half-life | Reference |

| Thiol-5MP Adduct | pH 6.0, 37°C | 104.9 h | |

| pH 7.5, 37°C | 16.9 h | ||

| pH 8.5, 37°C | 4.3 h | ||

| pH 9.5, 37°C | 0.6 h | ||

| Thiol-3Br-5MP Mono-adduct | Stable in aqueous solution (pH 6.0-8.5) for up to 2 days | - |

Signaling Pathways and Broader Biological Context

While the primary and well-documented mechanism of action of 5-methylene pyrrolone reagents is covalent modification, the broader pyrrolone scaffold is found in a variety of biologically active molecules, including kinase inhibitors. The pyrrolo[2,3-d]pyrimidine nucleus, for example, is a known isostere of adenine and is present in many ATP-competitive kinase inhibitors.

It is plausible that molecules containing a 5-methylene pyrrolone moiety, in addition to their covalent reactivity, could also interact non-covalently with the ATP-binding site of kinases or other protein targets. This dual mechanism could be exploited in the design of targeted covalent inhibitors, where the pyrrolone scaffold provides initial binding affinity and orientation, followed by covalent bond formation with a nearby cysteine residue. However, direct evidence for 5-methylene pyrrolone-containing compounds acting as specific signaling pathway inhibitors through a non-covalent mechanism is an area requiring further investigation.

Some pyrrole derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. The exact mechanisms for this cytotoxicity are often multifactorial and can include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The potential for off-target covalent modification by highly reactive compounds like 5MPs is a critical consideration in their development as therapeutics and necessitates careful evaluation of their cellular effects.

Experimental Protocols

Synthesis of 5-Methylene Pyrrolones (5MPs)

A facile one-pot synthesis method for 5MPs from furfuryl acetate has been reported.

-

Oxidation: Furfuryl acetate is oxidized with N-bromosuccinimide (NBS) in a mixture of THF and an appropriate buffer (e.g., phosphate buffer, pH 7.5) at 0°C for 1 hour. This in situ generates a 1,4-dicarbonyl intermediate.

-

Trapping and Cyclization: A primary amine is added to the reaction mixture, which traps the dicarbonyl intermediate. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The product is extracted and purified by column chromatography to yield the corresponding 5-methylene-2-pyrrolone.

Protein Modification with 5MPs

-

Protein Preparation: The protein of interest containing a free cysteine residue is prepared in a suitable buffer (e.g., HEPES buffer, pH 7.5).

-

Conjugation Reaction: The 5MP reagent is added to the protein solution at a defined molar excess. The reaction is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 10 minutes to 2 hours).

-

Analysis: The reaction mixture is analyzed by UPLC-MS to confirm the formation of the protein-5MP conjugate and to assess the reaction efficiency. The mass of the protein will increase by the mass of the added 5MP reagent.

Stability Assay of Thiol-5MP Adducts

-

Adduct Formation: A thiol-5MP adduct is formed by reacting a small molecule thiol (e.g., β-mercaptoethanol) with a 5MP reagent. The adduct is purified.

-

Incubation: The purified adduct is incubated in buffers of varying pH (e.g., 6.0, 7.5, 8.5, 9.5) at a constant temperature (e.g., 37°C).

-

Time-course Analysis: Aliquots are taken at various time points and analyzed by UPLC-MS to quantify the amount of remaining adduct and the appearance of the parent thiol and 5MP.

-

Half-life Calculation: The half-life of the adduct at each pH is calculated from the degradation kinetics.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described in this guide.

Caption: Michael addition of a protein cysteine thiol to a 5-methylene pyrrolone reagent.

Caption: Reversible cleavage of the thioether adduct via a retro-Michael reaction.

References

L-Biotin-NH-5MP-Br for Cysteine-Specific Protein Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Biotin-NH-5MP-Br, a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP), for the specific modification of cysteine residues in proteins. This reagent offers a robust and versatile method for protein bioconjugation, enabling applications ranging from protein labeling and detection to the construction of more complex protein conjugates for therapeutic and diagnostic purposes.

Core Principles and Mechanism of Action

This compound belongs to the class of 3-bromo-5-methylene pyrrolones (3Br-5MPs), which are highly efficient reagents for cysteine-specific protein modification. The core of its reactivity lies in a tandem thiol-Michael addition mechanism, allowing for either monofunctionalization or, uniquely, dual functionalization of a single cysteine residue.

The reaction proceeds through an initial, rapid 1,6-Michael addition of the cysteine thiol to the exocyclic methylene group of the 3Br-5MP core. This is followed by the elimination of the bromide and subsequent hydrolysis, which generates a reactive α,β-unsaturated lactam intermediate. This intermediate can then undergo a second Michael addition with another thiol-containing molecule, enabling the introduction of a second functionality.[1][2]

For monofunctionalization and stable labeling with biotin, the intermediate can be reduced, for instance with sodium cyanoborohydride (NaBH₄CN), to yield a stable, singly-biotinylated protein.[2][3] This process is highly specific for cysteine residues, showing higher specificity than commonly used maleimide reagents.[1]

Quantitative Data

The efficiency and specificity of 3Br-5MP reagents have been quantitatively evaluated and compared to other common cysteine modification reagents. The following tables summarize key findings from studies on 3Br-5MP analogues.

Table 1: Reactivity and Specificity of Cysteine Modification Reagents

| Reagent | Peptide Substrate | Reaction Time (min) | Temperature (°C) | Yield (%) | Specificity Notes |

| 3Br-5MP analogue | Peptide with one cysteine | 5 | 37 | >96 | Cysteine-specific |

| 3Br-5MP analogue | Peptide with one cysteine | 5 | 4 | >96 | Cysteine-specific |

| 5MP analogue (no Br) | Peptide with one cysteine | 60 | 37 | ~50 | Cysteine-specific |

| Maleimide analogue | Peptide with one cysteine | 5 | 37 | >96 | Modification also observed on N-terminal amino group |

Data adapted from Zhang et al., Nat Commun, 2020.

Table 2: Yields for Dual Functionalization and Disulfide Bridging

| Application | Protein/Peptide | Second Thiol | Reaction Time (h) | Yield (%) |

| Dual Functionalization | H3-V35C | Fluorescein-thiol | 1 | ~95 |

| Disulfide Bridging | Reduced IgG Fab | - | 1 | >95 (for DOL of 1) |

Data adapted from Zhang et al., Nat Commun, 2020 and related studies.

Experimental Protocols

The following protocols are based on the methodologies reported for 3-bromo-5-methylene pyrrolones and can be adapted for this compound.

General Protein Monofunctionalization with this compound

This protocol describes the biotinylation of a protein with a single accessible cysteine residue.

Materials:

-

Protein of interest containing a free cysteine, in an amine-free buffer (e.g., HEPES, PBS), pH 7.5.

-

This compound.

-

Dimethyl sulfoxide (DMSO).

-

Reducing agent solution (e.g., 1 M NaBH₃CN in water).

-

Quenching solution (e.g., 1 M β-mercaptoethanol).

-

Desalting column.

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). If the cysteine is in a disulfide bond, it must first be reduced (e.g., with TCEP) and the reducing agent subsequently removed.

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Labeling Reaction: Add a 2 to 10-fold molar excess of this compound to the protein solution. Incubate at 37°C for 5-15 minutes or at 4°C for 30-60 minutes.

-

Reduction for Stabilization: To stabilize the conjugate for monofunctionalization, add the reducing agent (e.g., NaBH₃CN) to a final concentration of 20 mM. Incubate for an additional 1-2 hours at room temperature.

-

Quenching: Quench any unreacted this compound by adding β-mercaptoethanol to a final concentration of 50 mM.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Analysis: Confirm biotinylation using methods such as SDS-PAGE with streptavidin-HRP blotting or mass spectrometry.

Quantification of Biotinylation

The degree of biotinylation can be determined using commercially available kits, such as those based on the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for a cysteine-specific protein modification experiment using this compound.

Applications in Research and Drug Development

The unique properties of this compound and other 3Br-5MPs open up several avenues in research and drug development:

-

Protein Labeling and Detection: The biotin tag allows for sensitive detection and purification of target proteins using streptavidin-based affinity reagents.

-

Antibody-Drug Conjugates (ADCs): The dual functionalization capability allows for the site-specific attachment of both a targeting moiety (e.g., an antibody fragment) and a therapeutic payload to a single cysteine residue.

-

Probing Protein Interactions: Biotinylating a protein of interest can facilitate pull-down assays to identify interacting partners.

-

Disulfide Bridging: 3Br-5MP reagents can be used to re-bridge reduced disulfide bonds in proteins like antibody Fab fragments, creating stable conjugates with a drug-to-antibody ratio of one.

Conclusion

This compound is a powerful tool for the cysteine-specific modification of proteins. Its high efficiency, specificity, and the unique option for dual functionalization provide significant advantages over traditional reagents. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this reagent in their studies, paving the way for novel applications in chemical biology and drug development.

References

A Technical Guide to Reversible Bioconjugation with L-Biotin-NH-5MP-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of L-Biotin-NH-5MP-Br, a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP), for the reversible, thiol-specific modification of cysteine residues in proteins and other biomolecules. This document details the underlying chemistry, experimental protocols, and quantitative data to facilitate the application of this technology in research and drug development.

Introduction

Site-specific bioconjugation is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of functional moieties to proteins. This compound belongs to the versatile class of 3-bromo-5-methylene pyrrolone (3Br-5MP) reagents, which offer a robust and highly specific method for modifying cysteine residues.[1] These reagents exhibit comparable tagging efficiency to traditional maleimides but with superior cysteine specificity.[1]

A key feature of the bioconjugation with this compound is its reversibility. The initial conjugate formed between the thiol group of a cysteine and the 3Br-5MP core is stable under physiological conditions. However, this bond can be cleaved through thiol exchange at a neutral pH, allowing for the controlled release of the conjugated protein. This property is particularly valuable for applications requiring transient protein modification.

Furthermore, the initial cysteine adduct is amenable to a secondary reaction with another thiol-containing molecule. This unique characteristic allows for the dual functionalization of a single cysteine residue, opening avenues for creating more complex and multifunctional bioconjugates.[1]

Mechanism of Action

The bioconjugation of this compound to a cysteine residue proceeds through a sequential mechanism. The initial step is a Michael addition of the cysteine thiol to the 5-methylene group of the pyrrolone ring. This is followed by the addition of a second thiol-containing molecule to the intermediate, resulting in a dually functionalized cysteine. The reaction is efficient in aqueous solutions at neutral to slightly basic pH.

The reversibility of the second thiol addition is a key aspect of this chemistry. The dual-adduct is susceptible to a thiol-exchange reaction, where the presence of an excess of a competing thiol can displace the second functional group.[1]

Data Presentation

The following tables summarize the quantitative data regarding the synthesis and reactivity of 3Br-5MP reagents, providing a basis for experimental design.

Table 1: Yields for the Synthesis of 3Br-5MP Reagents [1]

| Compound | Method 1 Yield | Method 2 Yield |

| 3a | 32% | 60% |

| 3b | 20% | 50% |

| 3c | 52% | 52% |

| 3d | 30% | 50% |

| 3e | 50% | 45% |

| 3f | 40% | 47% |

| 3g | 30% | 65% |

Method 1 involves the coupling of primary amines with a pre-formed intermediate, while Method 2 is a one-pot reaction using 4-bromo-furfuryl acetate and N-bromosuccinimide.

Table 2: Reactivity of 3Br-5MP with a Cysteine-Containing Peptide

| Reagent | Temperature | Time | Yield |

| 3a | 37 °C | 5 min | >96% |

| 3a | 4 °C | 5 min | >96% |

| 5 (5MP analog) | 37 °C | 5 min | <5% |

| 6 (maleimide analog) | 37 °C | 5 min | >96% |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in reversible bioconjugation.

Synthesis of this compound

This protocol is based on the general one-pot synthesis of 3Br-5MPs.

Materials:

-

4-bromo-furfuryl acetate

-

N-bromosuccinimide (NBS)

-

L-Biotin hydrazide or a suitable amine-functionalized biotin derivative

-

Anhydrous solvent (e.g., dichloromethane)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., column chromatography)

Procedure:

-

In a clean, dry reaction vessel, dissolve 4-bromo-furfuryl acetate in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add N-bromosuccinimide (NBS) to the solution while stirring. The reaction will generate an intermediate in situ.

-

In a separate vessel, dissolve the L-Biotin amine derivative in the same anhydrous solvent.

-

Add the biotin solution dropwise to the reaction mixture containing the in situ generated intermediate.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and purify the crude product using column chromatography to obtain this compound.

Cysteine-Specific Protein Labeling

This protocol describes the general procedure for labeling a cysteine-containing protein with this compound.

Materials:

-

Cysteine-containing protein in a suitable buffer (e.g., HEPES, pH 7.5)

-

This compound stock solution (in a compatible solvent like DMSO)

-

Reaction tubes

-

Incubator or water bath

Procedure:

-

Prepare a solution of the cysteine-containing protein at a known concentration in the reaction buffer.

-

Add a molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically but typically ranges from 2 to 10 equivalents.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 1 hour).

-

The reaction can be monitored by techniques such as LC-MS or SDS-PAGE to confirm the formation of the biotinylated protein conjugate.

-

If desired, the labeled protein can be purified from excess reagent using size-exclusion chromatography or dialysis.

Dual Functionalization of a Cysteine Residue

This protocol outlines the stepwise addition of a second thiol-containing molecule to the initial this compound protein conjugate.

Procedure:

-

Following the initial labeling with this compound as described in section 4.2, and without purification, add the second thiol-containing molecule to the reaction mixture. A molar excess (e.g., 5-10 equivalents) is recommended.

-

Incubate the reaction for an extended period (e.g., 2 hours or more) at the same temperature.

-

Monitor the formation of the dually labeled product by LC-MS. The yield of the second addition can be up to 95%.

Reversal of Bioconjugation

This protocol describes the cleavage of the second thiol adduct via a thiol-exchange mechanism.

Materials:

-

Dually functionalized protein conjugate

-

A high concentration of a competing thiol (e.g., β-mercaptoethanol (BME) or dithiothreitol (DTT))

-

Reaction buffer (pH 7.5)

Procedure:

-

To the solution containing the dually functionalized protein, add a large excess (e.g., 20 equivalents or more) of the competing thiol.

-

Incubate the reaction at 37 °C.

-

The release of the second functional group can be monitored over time by LC-MS, observing the regeneration of the initial mono-adduct.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms described in this guide.

Caption: Synthesis of this compound.

Caption: Reversible Bioconjugation Workflow.

References

Applications of Biotinylation in Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, has become an indispensable tool in proteomics research. The exceptionally high affinity of biotin for avidin and its homolog streptavidin (Kd = 10⁻¹⁵ M) forms the basis of powerful techniques for protein detection, purification, and the study of protein interactions.[1][2] This technical guide provides an in-depth overview of the core applications of biotinylation in proteomics, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate understanding and implementation in the laboratory.

Core Principles of Biotinylation in Proteomics

Biotin, a small water-soluble vitamin, can be attached to proteins without significantly altering their biological function. This "tagging" allows for the selective capture of biotinylated proteins from complex mixtures using matrices conjugated with avidin or streptavidin.[1] Two primary methods are employed for protein biotinylation:

-

Chemical Biotinylation: This method utilizes biotinylation reagents that react with specific functional groups on amino acid side chains, such as primary amines (lysine), sulfhydryls (cysteine), or carboxyl groups (aspartic and glutamic acid).[3]

-

Enzymatic Biotinylation: This highly specific method employs the bacterial enzyme Biotin Protein Ligase (BirA) or its engineered variants to attach biotin to a specific lysine residue within a defined recognition sequence (AviTag) that has been genetically fused to the protein of interest.[3]

The choice of biotinylation strategy depends on the specific application, whether it is capturing all proteins on a cell surface or identifying the interaction partners of a single protein within a specific cellular compartment.

Applications in Proteomics Research

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification is a cornerstone of proteomics, enabling the isolation of specific proteins or protein complexes from a heterogeneous mixture. Biotinylation provides a robust and highly efficient method for AP-MS workflows.

Experimental Workflow:

The general workflow involves biotinylating the protein of interest, either in vitro or in vivo, followed by capture on streptavidin-coated beads, washing to remove non-specific binders, and elution of the captured proteins for subsequent analysis by mass spectrometry.

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Experimental Protocol: Streptavidin Affinity Purification of Biotinylated Proteins

-

Cell Lysis and Protein Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Binding to Streptavidin Beads:

-

Equilibrate streptavidin-conjugated magnetic beads by washing them with lysis buffer.

-

Incubate the protein lysate with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high-salt buffer, and a final wash with a low-detergent buffer).

-

-

Elution:

-

Elute the biotinylated proteins from the beads. This can be achieved through several methods:

-

Competitive Elution: Incubate the beads with a high concentration of free biotin.

-

Denaturing Elution: Boil the beads in SDS-PAGE sample buffer. This method is suitable for subsequent analysis by Western blotting or mass spectrometry where protein function is not required.

-

On-bead Digestion: Directly digest the bound proteins with a protease like trypsin. This is a common method for preparing samples for mass spectrometry, as it avoids the elution step and potential loss of sample.

-

-

-

Sample Preparation for Mass Spectrometry:

-

For eluted proteins, perform in-solution digestion with trypsin.

-

For on-bead digestion, incubate the beads with trypsin overnight at 37°C.

-

Desalt the resulting peptides using C18 spin columns before LC-MS/MS analysis.

-

Quantitative Data:

The yield of biotinylated proteins can vary significantly depending on the expression level of the target protein and the efficiency of the biotinylation reaction.

| Parameter | Typical Range | Notes |

| Protein Yield from Affinity Purification | 0.1 - 10 µg | Highly dependent on the abundance of the target protein. |

| Enrichment Fold-Change | 10 - 1000 fold | Compared to the protein's abundance in the total cell lysate. |

| Number of Identified Proteins (AP-MS) | 1 - 500+ | Varies based on the complexity of the protein complex being purified. |

Proximity-Dependent Biotinylation (Proximity Ligation)

Proximity-dependent biotinylation methods are powerful tools for identifying protein-protein interactions (PPIs) and mapping the proteome of specific subcellular compartments in living cells. These techniques utilize a promiscuous biotin ligase or a peroxidase fused to a protein of interest ("bait"). The enzyme then biotinylates nearby proteins ("prey") within a defined labeling radius.

Key Techniques:

-

BioID (Biotin Identification): Employs a mutant E. coli biotin ligase, BirA*, which promiscuously releases reactive biotinoyl-5'-AMP. This intermediate then covalently attaches to primary amines (lysine residues) of nearby proteins.

-

TurboID and miniTurbo: Engineered variants of BirA with significantly faster kinetics than BioID, allowing for shorter labeling times (minutes vs. hours).

-

APEX (Ascorbate Peroxidase): An engineered peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the formation of short-lived biotin-phenoxyl radicals. These radicals react with electron-rich amino acids, such as tyrosine, on neighboring proteins.

Experimental Workflow:

Caption: General workflow for proximity-dependent biotinylation techniques.

Detailed Experimental Protocol: BioID

-

Vector Construction and Cell Line Generation:

-

Clone the cDNA of the protein of interest in-frame with the BirA* sequence in a suitable expression vector.

-

Generate a stable cell line expressing the fusion protein. It is crucial to maintain low expression levels to avoid artifacts.

-

-

Biotin Labeling:

-

Culture the stable cell line and supplement the medium with 50 µM biotin for 16-24 hours to induce biotinylation.

-

-

Cell Lysis and Protein Denaturation:

-

Harvest and wash the cells with PBS.

-

Lyse the cells in a stringent lysis buffer containing SDS to denature proteins and disrupt non-covalent interactions.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

-

Streptavidin Affinity Capture:

-

Incubate the lysate with streptavidin-coated beads overnight at 4°C.

-

-

Washing:

-

Perform a series of stringent washes to remove non-specifically bound proteins.

-

-

On-bead Digestion and Mass Spectrometry:

-

Wash the beads with ammonium bicarbonate buffer.

-

Perform on-bead digestion with trypsin overnight at 37°C.

-

Collect the supernatant containing the peptides and analyze by LC-MS/MS.

-

Quantitative Comparison of Proximity Labeling Techniques:

| Technique | Labeling Time | Labeling Radius | Labeled Residue | Key Advantages | Key Disadvantages |

| BioID | 16-24 hours | ~10 nm | Lysine | Well-established, good for stable interactomes. | Long labeling time, potential for artifacts. |

| TurboID | ~10 minutes | ~10 nm | Lysine | Rapid labeling, suitable for dynamic processes. | Can be toxic in some systems. |

| APEX2 | ~1 minute | ~20 nm | Tyrosine | Very fast, high temporal resolution. | Requires H₂O₂, which can be toxic. |

Cell Surface Proteomics

Cell surface proteins are crucial for cell signaling, adhesion, and transport, and they represent a major class of drug targets. Biotinylation of cell surface proteins, using membrane-impermeable biotin reagents, allows for their specific enrichment and identification.

Experimental Workflow:

Caption: Workflow for the analysis of the cell surface proteome.

Detailed Experimental Protocol: Cell Surface Biotinylation

-

Cell Culture and Labeling:

-

Grow cells to confluency.

-

Wash cells with ice-cold PBS.

-

Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C to prevent endocytosis.

-

-

Quenching:

-

Quench the reaction by adding a quenching solution (e.g., Tris or glycine in PBS) to react with any excess biotinylation reagent.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells as described in the affinity purification protocol.

-

-

Streptavidin Affinity Purification:

-

Purify the biotinylated proteins using streptavidin beads as described previously.

-

-

Elution and Mass Spectrometry:

-

If using a cleavable biotin reagent (e.g., Sulfo-NHS-SS-Biotin), elute the proteins by adding a reducing agent like DTT.

-

Prepare the sample for mass spectrometry analysis as described above.

-

Quantitative Data from Cell Surface Proteomics Studies:

| Cell Type/Condition | Number of Identified Proteins | Number of Cell Surface Proteins | Reference |

| Breast Cancer Cell Lines (BT474 and MCF7) | 3308 - 3975 | 1478 - 1565 | |

| Optimized Protocol (20 µg protein digest) | 4510 | 2055 | |

| Nasopharyngeal Carcinoma Cells | 2161 | 1029 |

Applications in Drug Discovery and Development

Biotinylation plays a significant role in various stages of drug discovery and development.

-

Target Identification and Validation: Cell surface biotinylation can be used to identify potential drug targets by comparing the surface proteomes of healthy and diseased cells. Proximity biotinylation can elucidate the protein interaction networks of a drug target, providing insights into its function and potential off-target effects.

-

Drug Screening: Biotinylated proteins can be immobilized on a solid support for use in high-throughput screening assays to identify small molecules or antibodies that bind to the target.

-

Targeted Drug Delivery: Biotin can be conjugated to drugs or drug carriers to target them to cancer cells that overexpress biotin receptors.

Conclusion

Biotinylation-based techniques have revolutionized proteomics research, providing powerful tools to investigate protein function, interactions, and localization. From affinity purification of protein complexes to the comprehensive mapping of subcellular proteomes and the identification of novel drug targets, the applications of biotinylation continue to expand. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to successfully implement these powerful techniques in their own laboratories. As the field of proteomics continues to evolve, biotinylation is certain to remain a key technology for unraveling the complexities of the cellular proteome.

References

L-Biotin-NH-5MP-Br CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Biotin-NH-5MP-Br, a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP). It is a valuable reagent for the cysteine-specific modification of proteins, enabling both mono- and dual-functionalization. This document details its chemical properties, experimental protocols for its use in bioconjugation, and the underlying reaction mechanisms.

Core Compound Data

This compound is a specialized chemical tool for bioconjugation, a process of chemically linking two or more molecules where at least one is a biomolecule. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2468100-38-9 | [1] |

| Molecular Weight | 415.31 g/mol | |

| Molecular Formula | C₁₅H₁₉BrN₄O₃S |

Reaction Mechanism and Signaling Pathway

The utility of this compound lies in its specific reactivity towards cysteine residues in proteins. The reaction proceeds via a tandem Michael addition mechanism. The initial, rapid 1,6-thio-Michael addition of a cysteine thiol to the exocyclic methylene group of the 3Br-5MP core is followed by the elimination of the bromine atom and subsequent hydrolysis. This forms a stable mono-functionalized conjugate. A key feature of this reagent is that the resulting product can then undergo a second, slower Michael addition with another thiol-containing molecule, enabling dual functionalization of a single cysteine residue.[2][3][4]

Caption: Reaction mechanism of this compound with cysteine residues.

Experimental Protocols

The following protocols are based on methodologies described in "Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones" by Zhang et al., Nature Communications, 2020.[2]

Protein Mono-functionalization

This protocol describes the labeling of a protein with a single this compound molecule.

Materials:

-

Protein with an accessible cysteine residue (e.g., H3-V35C)

-

This compound

-

HEPES buffer (20 mM, pH 7.5, containing 100 mM NaCl)

-

Quenching reagent (e.g., DTT or another thiol)

Procedure:

-

Dissolve the cysteine-containing protein in the HEPES buffer to a final concentration of 20 µM.

-

Add 2 equivalents of this compound to the protein solution.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Quench the reaction by adding an excess of a thiol-containing reagent to consume any unreacted this compound.

-

Analyze the product using UPLC-MS to confirm successful conjugation.

Protein Dual-functionalization

This protocol outlines the stepwise addition of two different molecules to a single cysteine residue.

Materials:

-

Mono-functionalized protein (prepared as described above)

-

Second thiol-containing molecule (e.g., fluorescein-thiol or another biotin-thiol)

-

HEPES buffer (20 mM, pH 7.5, containing 100 mM NaCl)

Procedure:

-

To the unpurified reaction mixture from the mono-functionalization step, add 7 equivalents of the second thiol-containing molecule.

-

Incubate the mixture for an additional 2 hours at 37°C.

-

The doubly labeled product can be obtained in high yields (up to 95%).

-

Purify the dual-functionalized protein using appropriate chromatography techniques.

-

Confirm the final product by UPLC-MS analysis.

Caption: Experimental workflow for protein mono- and dual-functionalization.

Applications in Research and Drug Development

The ability to specifically modify cysteine residues with this compound opens up numerous possibilities in basic research and therapeutic development:

-

Protein Labeling and Detection: The biotin tag allows for sensitive detection and purification of proteins using streptavidin-based affinity reagents.

-

Antibody-Drug Conjugates (ADCs): The dual-functionalization capability can be exploited to attach both a targeting antibody and a therapeutic payload to a single linker, creating novel ADC architectures.

-

PROTACs and Molecular Glues: This chemistry can be used to synthesize complex molecules that bring proteins in close proximity to induce degradation or other cellular events.

-

Disulfide Bridging: The reagent can be used to re-bridge reduced disulfide bonds in proteins, enhancing their stability.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of reaction conditions may be necessary. Researchers are encouraged to consult the primary literature for more detailed experimental insights.

References

An In-depth Technical Guide to the Synthesis and Purification of L-Biotin-NH-5MP-Br

This technical guide provides a comprehensive overview of the synthesis and purification of L-Biotin-NH-5MP-Br, a novel biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP). This reagent is a valuable tool for researchers and drug development professionals working on cysteine-specific protein modification and bioconjugation. The 3Br-5MP core is a versatile platform that allows for the multi-functionalization of a single cysteine residue, offering significant advantages over traditional maleimide-based reagents.[1]

Introduction to this compound

This compound is a thiol-specific, reversible bioconjugation reagent designed for the targeted labeling of cysteine residues in proteins.[2] It consists of three key components:

-

L-Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling sensitive detection and purification of labeled proteins.

-

5-Methylene Pyrrolone (5MP) Core: A reactive moiety that undergoes a Michael addition with the thiol group of a cysteine residue. The "3-bromo" substitution enhances the reactivity and specificity of the core.

-

Amine Linker (NH): A spacer connecting the biotin molecule to the 5MP core, which helps to minimize steric hindrance during the binding of biotin to streptavidin.

The unique reactivity of the 3Br-5MP core allows for a sequential dual-functionalization of a single cysteine residue, opening up possibilities for creating novel protein conjugates with multiple functionalities.[1]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the formation of the reactive 3Br-5MP core, followed by the attachment of a biotin moiety via a suitable linker. The following protocol is based on the general methodologies described for the synthesis of 3-bromo-5-methylene pyrrolones and standard bioconjugation techniques.

Experimental Protocol

Step 1: Synthesis of the 3-Bromo-5-Methylene Pyrrolone (3Br-5MP) Core with an Amine Linker

This step involves a one-pot reaction to construct the core structure.

-

Starting Materials: A suitable furan precursor, a primary amine with a protected functional group for later biotin conjugation (e.g., N-Boc-1,6-diaminohexane), and a brominating agent (e.g., N-bromosuccinimide, NBS).

-

Reaction: The furan precursor is oxidized with NBS in an aqueous/organic solvent mixture to generate a 1,4-dicarbonyl intermediate in situ.

-

Trapping: The primary amine is then added to the reaction mixture to trap the dicarbonyl intermediate, leading to the formation of the 3-bromo-5-methylene pyrrolone ring structure.

-

Deprotection: The protecting group on the amine linker (e.g., Boc group) is removed under acidic conditions to yield the amine-functionalized 3Br-5MP.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Step 2: Conjugation of L-Biotin to the Amine-Functionalized 3Br-5MP

-

Activation of L-Biotin: L-Biotin is activated to facilitate its reaction with the primary amine on the 3Br-5MP linker. A common method is the formation of an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS).

-

Coupling Reaction: The amine-functionalized 3Br-5MP is dissolved in a suitable aprotic solvent (e.g., dimethylformamide, DMF) and reacted with Biotin-NHS in the presence of a non-nucleophilic base (e.g., triethylamine, TEA).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Initial Purification: Upon completion, the reaction mixture is quenched, and the crude this compound is extracted and concentrated.

Synthesis Workflow Diagram

References

L-Biotin-NH-5MP-Br: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, stability, and application of L-Biotin-NH-5MP-Br, a thiol-specific, reversible bioconjugation reagent. The information compiled herein is intended to support researchers in the effective use of this compound for cysteine-specific protein modification.

Core Compound Properties

This compound is a biotinylated derivative of 3-bromo-5-methylene pyrrolone (3Br-5MP). This reagent is designed for the specific labeling of cysteine residues in proteins and other biomolecules. The biotin moiety allows for subsequent detection or purification using streptavidin- or avidin-based systems. The 3Br-5MP core provides a highly selective reaction with thiol groups.

Solubility

While specific quantitative solubility data for this compound is not extensively published, information from chemical suppliers and data on analogous compounds provide strong guidance for its dissolution. The compound is generally soluble in polar aprotic solvents.

Table 1: Solubility Profile of this compound and Related Compounds

| Solvent | This compound | Biotin-maleimide (Analogue) | General Recommendations |

| Dimethyl Sulfoxide (DMSO) | May dissolve (in most cases)[1] | 10 - 20 mg/mL (clear, colorless solution) | Recommended as the primary solvent for creating stock solutions.[1] |

| Dimethylformamide (DMF) | Recommended to test[1] | Soluble[2] | A suitable alternative to DMSO for stock solutions. |

| Ethanol | Recommended to test | Insoluble | May be useful for further dilution of stock solutions, but direct dissolution of the powder may be challenging. |

| Water | Recommended to test | Insoluble | Generally, biotinylated maleimides and similar compounds have low aqueous solubility. Water-soluble formulations often incorporate hydrophilic linkers or sulfonate groups. |

| Phosphate-Buffered Saline (PBS) | Low solubility expected | - | Working solutions for bioconjugation are typically prepared by diluting a concentrated stock in DMSO or DMF into the aqueous reaction buffer. |

Experimental Protocol for Determining Solubility:

A standard method to determine the solubility of a compound like this compound involves the following steps:

-

Materials: this compound powder, chosen solvent (e.g., DMSO), calibrated analytical balance, vortex mixer, centrifuge, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of the solvent in separate vials.

-

Equilibrate the solutions by rotating or shaking them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve.

-

Calculate the original concentration in the saturated supernatant to determine the solubility.

-

Stability

The stability of this compound is a critical factor for its successful application in bioconjugation. Stability considerations include the solid-state shelf life and the stability of the reactive 5-methylene pyrrolone (5MP) moiety in solution.

Table 2: Stability and Storage Recommendations for this compound

| Condition | Recommendation | Rationale |

| Solid Powder Storage | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | Protects from degradation over long-term storage. |

| In-Solvent Storage (Stock Solution) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | Minimizes degradation in solution. For maleimide-based analogs, storage in anhydrous DMSO at -20°C is recommended for up to one month. |

| Shipping | Stable at room temperature for a few days. | The compound can withstand short periods at ambient temperature without significant degradation. |

| pH Stability of 5MP Moiety | Stable in a pH range of 6.0 to 9.5 for up to 72 hours. | The 5-methylene pyrrolone (5MP) core of this compound is significantly more resistant to ring-opening hydrolysis compared to traditional maleimides. |

Experimental Protocol for Assessing Solution Stability via HPLC:

This protocol allows for the quantitative assessment of the stability of this compound in a given solvent or buffer over time.

-

Materials: this compound, chosen solvent/buffer, HPLC system with a suitable detector (e.g., UV-Vis), and a C18 reversed-phase column.

-

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.

-

Dilute the stock solution into the test buffer (e.g., PBS, pH 7.4) to the desired final concentration.

-

Immediately inject an aliquot of the solution into the HPLC system to obtain the initial (t=0) chromatogram.

-

Incubate the remaining solution under the desired test conditions (e.g., 37°C).

-

At various time points (e.g., 1, 4, 8, 24, 48 hours), inject aliquots of the incubated solution into the HPLC.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of intact this compound remaining at each time point relative to the t=0 sample to determine its stability profile.

-

Application in Cysteine-Specific Bioconjugation

This compound is utilized for the selective modification of cysteine residues in proteins. The reaction proceeds via a Michael addition of the thiol group to the 5-methylene pyrrolone.

Reaction Mechanism

// Reactants Reagent [label="this compound"]; Protein [label="Protein-SH (Cysteine)"];

// Intermediate Intermediate [label="Thiol Addition", shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Product [label="Biotinylated Protein"];

// Arrows Reagent -> Intermediate [label="Michael Addition", color="#34A853"]; Protein -> Intermediate [color="#34A853"]; Intermediate -> Product [label="Stable Thioether Bond", color="#4285F4"]; } Reaction of this compound with a protein cysteine residue.

Experimental Protocol for Protein Bioconjugation:

This protocol provides a general workflow for labeling a cysteine-containing protein with this compound.

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.0-7.5).

-

Add a 10-100 fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.

-

If DTT (dithiothreitol) is used, it must be removed prior to adding the labeling reagent, for example, by using a desalting column. TCEP does not need to be removed if reacting with maleimide-like structures.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Add the this compound stock solution to the protein solution to achieve a desired molar excess of the reagent over the protein (typically 10-20 fold excess).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the excess, unreacted this compound from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

-

-

Analysis:

-

Confirm the successful biotinylation of the protein using techniques such as SDS-PAGE with streptavidin-HRP blotting, mass spectrometry, or a HABA assay.

-

Experimental Workflow Diagram

// Nodes Start [label="Start: Cysteine-containing Protein", shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Optional: Reduce Disulfides (e.g., TCEP)"]; Labeling [label="Add this compound\n(10-20x molar excess)"]; Incubation [label="Incubate (RT, 1-2h or 4°C, overnight)"]; Purification [label="Purify Conjugate\n(Desalting, Dialysis)"]; Analysis [label="Analyze Biotinylation\n(SDS-PAGE, MS, HABA)"]; End [label="End: Purified Biotinylated Protein", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reduction [label=" If needed", style="dashed", color="#EA4335"]; Start -> Labeling; Reduction -> Labeling; Labeling -> Incubation; Incubation -> Purification; Purification -> Analysis; Analysis -> End; } General workflow for protein bioconjugation with this compound.

Conclusion

This compound is a valuable tool for the targeted biotinylation of cysteine residues. Its enhanced stability compared to traditional maleimide reagents offers a wider experimental window and potentially more robust and reproducible results. Understanding its solubility and stability characteristics is paramount for its effective use in research and development. The protocols outlined in this guide provide a framework for the successful application of this compound in protein modification studies.

References

Methodological & Application

Application Notes: L-Biotin-NH-5MP-Br for Cysteine-Specific Protein Labeling

Introduction

L-Biotin-NH-5MP-Br is a specialized biotinylation reagent designed for the covalent labeling of proteins and other biomolecules.[1][2] It features a biotin moiety for detection and affinity purification, linked to a 3-bromo-5-methylene pyrrolone (5MP) reactive group. This 5MP group makes the reagent highly specific for free sulfhydryl groups (thiols) found on cysteine residues.[1][3] The labeling occurs via a Michael addition reaction, which is efficient under physiological conditions and can be reversible, offering advanced options for bioconjugation strategies.[1]

The high affinity of biotin for avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) is one of the strongest non-covalent interactions known in nature. This robust interaction allows for the sensitive detection and efficient purification of biotin-labeled proteins from complex biological mixtures. Due to the small size of the biotin molecule, it is less likely to interfere with the protein's natural biological function compared to larger tags like enzymes or fluorescent proteins.

Mechanism of Action

The core of this compound's functionality lies in its 5-methylene pyrrolone group. This group acts as a Michael acceptor, reacting specifically with the nucleophilic thiol group of a cysteine residue. The reaction forms a stable covalent bond, effectively "tagging" the cysteine site with biotin. This thiol-specificity is advantageous when other reactive groups, such as primary amines (lysine residues), are located in critical regions of the protein, like an active site, where modification could compromise protein function.

Caption: Cysteine-specific labeling via Michael addition.

Key Applications

The specificity and strong affinity of biotin make this compound a versatile tool for various research applications:

-

Affinity Purification: Isolate and enrich cysteine-containing proteins from complex lysates using streptavidin- or avidin-coated matrices.

-

Western Blotting & ELISA: Detect specific proteins in immunoassays by using streptavidin conjugated to reporter enzymes like HRP or alkaline phosphatase.

-

Immunoprecipitation (IP) & Pull-Down Assays: Capture and identify protein-protein interaction partners of a biotinylated bait protein.

-

Cell Surface Labeling: Selectively label and study proteins on the surface of living cells, as the reagent can be engineered to be membrane-impermeable.

-

Biotin Switch Assays: Specifically detect and quantify protein S-nitrosylation, a critical post-translational modification, by labeling cysteine thiols that are revealed only after the selective reduction of S-nitrosothiols.

Quantitative Data and Recommended Reaction Parameters

The efficiency of protein biotinylation is dependent on several factors, including the concentration of the protein and the reagent, pH, and incubation time. The following table provides recommended starting conditions for labeling with this compound, which should be optimized for each specific protein.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency. |

| Molar Excess of Reagent | 10- to 20-fold | Start with a 20-fold molar excess of this compound over the protein. |

| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES | Avoid buffers containing free thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the protein for labeling. |

| Reaction pH | 6.5 - 7.5 | Thiol-reactive reagents are most effective at a slightly acidic to neutral pH to ensure the cysteine side chain is sufficiently nucleophilic while minimizing reaction with other residues. |

| Incubation Temperature | 4°C to 25°C (Room Temp.) | Room temperature is suitable for most proteins. For sensitive proteins, the reaction can be performed at 4°C for a longer duration. |

| Incubation Time | 1 - 2 hours | Optimization may be required. The reaction progress can be monitored if necessary. |

| Quenching Reagent | L-cysteine, β-mercaptoethanol | Add a final concentration of 1-10 mM to consume any unreacted this compound and stop the labeling reaction. |

Experimental Protocols

Protocol 1: General Biotinylation of a Purified Protein

This protocol describes the steps for labeling a purified protein containing accessible cysteine residues.

1. Materials and Reagents:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purified protein in a thiol-free buffer (e.g., PBS, pH 7.2)

-

Reducing agent (e.g., TCEP or DTT) - Optional, for reducing disulfide bonds

-

Quenching buffer (e.g., 1 M L-cysteine)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.

2. Procedure:

-

Protein Preparation: a. Prepare the protein solution at a concentration of 1-10 mg/mL in a thiol-free buffer like PBS. b. (Optional) If cysteine residues are oxidized or form disulfide bonds, they must be reduced. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Remove the reducing agent immediately before biotinylation using a desalting column.

-

Reagent Preparation: a. Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Labeling Reaction: a. Add a 20-fold molar excess of the this compound solution to the protein solution. b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Stopping the Reaction: a. Add a quenching buffer, such as L-cysteine, to a final concentration of 1-10 mM to stop the reaction by consuming excess reagent. Incubate for 15 minutes.

-

Purification: a. Remove excess, non-reacted biotinylation reagent and quenching reagent by gel filtration using a desalting column or by dialysis against PBS.

-

Verification and Storage: a. Confirm biotinylation by performing a Western blot and detecting with streptavidin-HRP or by using a HABA assay to quantify the degree of labeling. b. Store the biotinylated protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Caption: Workflow for general protein biotinylation.

Protocol 2: Biotin Switch Assay for S-Nitrosylation Detection

This advanced protocol adapts the classic biotin switch technique to utilize this compound for specifically labeling S-nitrosylated (SNO) cysteine residues.

1. Principle: The assay involves three key steps: (1) irreversibly blocking all free thiols in the sample; (2) selectively reducing the S-nitrosothiol bond to reveal a free thiol; and (3) labeling this newly formed thiol with this compound.

2. Procedure:

-

Sample Lysis: Lyse cells or tissues in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) supplemented with protease inhibitors.

-

Step 1: Blocking Free Thiols: a. To the protein lysate (typically 0.5-2 mg), add a final concentration of 20 mM methyl methanethiosulfonate (MMTS) to block all free cysteine thiols. b. Incubate for 30 minutes at 50°C with gentle agitation to ensure complete blocking. c. Remove excess MMTS by precipitating the proteins with three volumes of ice-cold acetone, incubating at -20°C for 20 minutes, and pelleting by centrifugation. Wash the pellet twice with 70% acetone.

-

Step 2: Reducing S-Nitrosothiols: a. Resuspend the protein pellet in HENS buffer (HEN buffer + 1% SDS). b. Add a final concentration of 20 mM sodium ascorbate to selectively reduce S-NO bonds to free thiols.

-

Step 3: Labeling with this compound: a. Immediately add a final concentration of 1-2 mM this compound to the sample. b. Incubate for 1 hour at room temperature in the dark to label the newly exposed thiols.

-

Purification and Detection: a. Precipitate the proteins with acetone again to remove unreacted biotin reagent and ascorbate. b. The resulting biotinylated proteins, which correspond to the originally S-nitrosylated proteins, can now be detected by Western blot using streptavidin-HRP or enriched using streptavidin-agarose beads for subsequent identification by mass spectrometry.

Caption: The three-step workflow of the Biotin Switch Assay.

References

Application Notes and Protocols for Cysteine Modification with L-Biotin-NH-5MP-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Biotin-NH-5MP-Br is a thiol-specific biotinylation reagent designed for the targeted modification of cysteine residues in proteins and peptides. This reagent belongs to the 3-bromo-5-methylene pyrrolone (3Br-5MP) class of compounds, which offer rapid and highly specific cysteine conjugation under mild, biocompatible conditions. The reaction proceeds via a Michael addition mechanism, yielding a stable thioether linkage. This application note provides a detailed, step-by-step guide for the use of this compound, including protocols for protein labeling, quantitative data on reaction performance, and diagrams illustrating the workflow and reaction mechanism.

Data Presentation

The following table summarizes the key quantitative parameters associated with the modification of peptides and proteins using 3-bromo-5-methylene pyrrolone reagents, the class to which this compound belongs.

| Parameter | Value | Conditions | Notes |

| Reaction pH | 7.5 | HEPES buffer | Optimal for thiol reactivity and reagent stability. |

| Reaction Time (Peptide) | 5 minutes | 2 equivalents of reagent, 37°C or 4°C | Achieves >96% yield with model peptides.[1] |

| Reaction Time (Protein) | < 1 hour | 100 µM protein concentration | For monofunctionalization of proteins like histone H3.[2] |

| Specificity | High for Cysteine | Shows higher cysteine specificity compared to maleimide counterparts.[1] | |

| Secondary Reaction | Possible | With excess thiol | The initial conjugate can react with a second thiol-containing molecule. |

| Conjugate Stability | Stable | The resulting thioether bond is stable. Further stability can be achieved by reduction.[2] |

Experimental Protocols

This section provides a general protocol for the labeling of a cysteine-containing protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Cysteine-containing protein of interest

-

This compound

-

HEPES buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP)

-

Desalting column or dialysis equipment

-

Reaction tubes

Protocol:

-

Protein Preparation:

-

Dissolve the cysteine-containing protein in HEPES buffer (50 mM, pH 7.5) to a final concentration of 1-10 mg/mL.

-

If the protein has formed disulfide bonds, reduction is necessary. Add a 10-fold molar excess of a reducing agent like TCEP and incubate at room temperature for 1 hour.

-

Remove the reducing agent using a desalting column or through dialysis against the HEPES buffer. This step is critical to prevent the reducing agent from reacting with this compound.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. A typical concentration is 10 mM. Briefly vortex to ensure complete dissolution. Prepare this solution fresh before each use.

-

-

Labeling Reaction:

-

Add a 2 to 10-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature or 37°C for 1 hour. For peptides, the reaction can be significantly faster, often completing within 5 minutes.[1]

-

The reaction can be monitored by techniques such as mass spectrometry or SDS-PAGE to determine the extent of labeling.

-

-

Quenching and Purification:

-

(Optional) The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to consume any unreacted this compound.

-

Remove excess, unreacted this compound and any quenching agent by using a desalting column, dialysis, or size-exclusion chromatography. The buffer should be exchanged to one suitable for downstream applications.

-

-

Analysis and Storage:

-

Confirm the successful biotinylation of the protein using appropriate methods such as a streptavidin-HRP blot, mass spectrometry, or a HABA assay.

-

Store the biotinylated protein at 4°C for short-term storage or at -80°C for long-term storage.

-

Visualizations

Reaction Mechanism of Cysteine Modification

Caption: Reaction of this compound with a protein cysteine residue.

Experimental Workflow for Protein Biotinylation

Caption: Step-by-step workflow for cysteine-specific protein biotinylation.

References

Application Notes and Protocols for L-Biotin-NH-5MP-Br in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Biotin-NH-5MP-Br is a specialized chemical probe designed for the selective and reversible labeling of cysteine residues in proteins. This reagent combines the high-affinity biotin-streptavidin interaction with the specific reactivity of 5-Methylene pyrrolone (5MP) towards thiol groups. The 3-bromo-5-methylene pyrrolone (3Br-5MP) moiety reacts specifically with cysteine residues to form a stable covalent bond, allowing for the "bait" protein to be biotinylated. This biotin tag then enables the capture of the bait protein and its interacting partners ("prey" proteins) using streptavidin-coated beads. The reversibility of the 5MP-cysteine linkage under specific conditions offers an advantage for eluting the captured proteins without harsh denaturants.[1][2][3]

These application notes provide a detailed protocol for utilizing this compound in pull-down assays to identify and characterize protein-protein interactions.

Principle of the Assay

The pull-down assay using this compound involves a multi-step process:

-

Biotinylation of the Bait Protein: The cysteine-containing bait protein is incubated with this compound. The 5MP group forms a covalent bond with the thiol group of cysteine residues.

-

Formation of the Protein Complex: The biotinylated bait protein is then incubated with a cell lysate or a purified protein mixture containing the putative prey protein(s).

-

Capture of the Complex: The mixture is incubated with streptavidin-coated magnetic beads or agarose resin. The high affinity between biotin and streptavidin leads to the immobilization of the bait protein and any interacting prey proteins on the beads.

-

Washing: Non-specifically bound proteins are removed through a series of wash steps.

-

Elution: The captured protein complex is eluted from the beads. This can be achieved by competitive elution with free biotin, or by reversing the 5MP-cysteine linkage.

-

Analysis: The eluted proteins are typically identified and quantified using techniques such as SDS-PAGE, Western blotting, and mass spectrometry.[4][5]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that can be investigated using an this compound pull-down assay to identify the interaction between Kinase A (containing a reactive cysteine) and its substrate, Protein B.

Experimental Workflow

The general workflow for a pull-down assay using this compound is depicted below.

Detailed Experimental Protocols

Materials and Reagents

-

This compound

-

Purified, cysteine-containing bait protein

-

Cell lysate containing prey proteins

-

Streptavidin-coated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer at pH 9.5 for reversible elution)

-

SDS-PAGE gels and reagents

-

Western blot apparatus and reagents

-

Antibodies for Western blot analysis (if applicable)

-

Mass spectrometer and associated reagents (if applicable)

Protocol 1: Biotinylation of the Bait Protein

-

Prepare the Bait Protein: Dissolve the purified bait protein in a suitable buffer (e.g., HEPES buffer, pH 7.5). The protein concentration should be in the range of 1-5 mg/mL.

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the bait protein solution.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.

-

Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Pull-Down Assay

-

Prepare Cell Lysate: Lyse cells expressing the prey protein(s) in a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Binding of Bait and Prey: Add the biotinylated bait protein to the cell lysate. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Prepare Streptavidin Beads: Wash the streptavidin beads three times with lysis buffer.

-

Capture of Protein Complex: Add the washed streptavidin beads to the lysate-bait protein mixture. Incubate for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand or centrifugation. Discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution:

-

Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins.

-

Reversible Elution: To reverse the 5MP-cysteine linkage, incubate the beads in an alkaline buffer (e.g., 50 mM Tris, pH 9.5) or a buffer containing a high concentration of a reducing agent like DTT at 37°C for 1 hour.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For comprehensive identification of interacting partners, perform mass spectrometry analysis.

Data Presentation

The results of a pull-down assay followed by mass spectrometry can be summarized in a table to clearly present the identified interacting proteins and their relative abundance.

| Bait Protein | Identified Prey Protein | Gene Name | Mascot Score | Sequence Coverage (%) | Unique Peptides | Fold Change (vs. Control) |

| Kinase A | Protein B | PROB | 350 | 45 | 15 | 25.3 |

| Kinase A | Scaffolding Protein X | SCAFX | 280 | 30 | 10 | 18.7 |

| Kinase A | Phosphatase Y | PHOSY | 150 | 22 | 7 | 9.5 |

| Control (Beads only) | - | - | - | - | - | 1.0 |

This table presents illustrative data. Actual results will vary depending on the experiment.

Mechanism of Action

This compound reacts with the thiol group of a cysteine residue through a Michael addition mechanism. The electron-rich sulfur atom attacks the electron-deficient double bond of the 5-methylene pyrrolone ring, forming a stable thioether linkage.